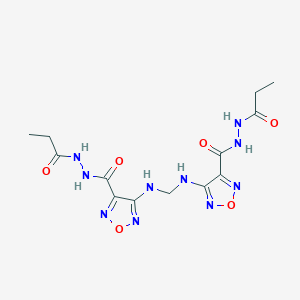![molecular formula C22H26F3N3 B6078024 1-[1-(2,4-difluorobenzyl)-3-piperidinyl]-4-(4-fluorophenyl)piperazine](/img/structure/B6078024.png)
1-[1-(2,4-difluorobenzyl)-3-piperidinyl]-4-(4-fluorophenyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[1-(2,4-difluorobenzyl)-3-piperidinyl]-4-(4-fluorophenyl)piperazine, also known as DFPP, is a chemical compound that has gained attention in the scientific community due to its potential applications in pharmacology research. DFPP is a piperazine derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
作用机制
1-[1-(2,4-difluorobenzyl)-3-piperidinyl]-4-(4-fluorophenyl)piperazine acts as a dopamine transporter inhibitor, which means that it prevents the reuptake of dopamine into presynaptic neurons. This leads to an increase in the extracellular concentration of dopamine, which can then bind to dopamine receptors and produce its physiological effects. The mechanism of action of this compound is similar to other dopamine transporter inhibitors, such as cocaine and methylphenidate.
Biochemical and Physiological Effects:
This compound has been shown to have anxiolytic and antidepressant effects in animal models, which may be due to its ability to increase the extracellular concentration of dopamine in certain brain regions. This compound has also been shown to inhibit the activity of the dopamine transporter, which may be beneficial for the treatment of schizophrenia. However, the physiological effects of this compound are still being studied, and its long-term effects on the brain and body are not yet known.
实验室实验的优点和局限性
1-[1-(2,4-difluorobenzyl)-3-piperidinyl]-4-(4-fluorophenyl)piperazine has several advantages for lab experiments, such as its ability to selectively inhibit the dopamine transporter and its relatively high potency. This compound is also relatively stable and can be easily synthesized using various methods. However, this compound also has some limitations, such as its potential toxicity and lack of selectivity for other neurotransmitter transporters.
未来方向
1-[1-(2,4-difluorobenzyl)-3-piperidinyl]-4-(4-fluorophenyl)piperazine has potential applications in pharmacology research, and future studies may focus on its efficacy and safety as a potential drug candidate for the treatment of various diseases. Other future directions may include the study of the structure-activity relationship of this compound and its derivatives, the development of more selective dopamine transporter inhibitors, and the study of the long-term effects of this compound on the brain and body.
合成方法
1-[1-(2,4-difluorobenzyl)-3-piperidinyl]-4-(4-fluorophenyl)piperazine can be synthesized using various methods, including the reductive amination of 1-(2,4-difluorobenzyl)-3-piperidinone and 4-fluorobenzaldehyde, followed by cyclization using sodium borohydride. Another method involves the reaction of 1-(2,4-difluorobenzyl)-3-piperidinone with 4-fluorobenzylamine, followed by cyclization using trifluoroacetic acid. This compound can also be synthesized using other methods, such as the reaction of 1-(2,4-difluorobenzyl)-3-piperidinone with 4-fluorophenylhydrazine, followed by cyclization using sodium borohydride.
科学研究应用
1-[1-(2,4-difluorobenzyl)-3-piperidinyl]-4-(4-fluorophenyl)piperazine has been used in pharmacology research as a potential drug candidate for the treatment of various diseases, such as depression, anxiety, and schizophrenia. This compound has been shown to have anxiolytic and antidepressant effects in animal models, and it has also been shown to inhibit the activity of the dopamine transporter, which is a target for the treatment of schizophrenia. This compound has also been used as a tool compound for the study of the dopamine transporter and its role in the regulation of dopamine neurotransmission.
属性
IUPAC Name |
1-[1-[(2,4-difluorophenyl)methyl]piperidin-3-yl]-4-(4-fluorophenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26F3N3/c23-18-5-7-20(8-6-18)27-10-12-28(13-11-27)21-2-1-9-26(16-21)15-17-3-4-19(24)14-22(17)25/h3-8,14,21H,1-2,9-13,15-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRBNGWSEMHTCMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=C(C=C(C=C2)F)F)N3CCN(CC3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26F3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

methanone](/img/structure/B6077944.png)
![2-[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-1-isobutyl-2-piperazinyl]ethanol](/img/structure/B6077963.png)
![4-{4-[(3-methylphenyl)sulfonyl]-1-piperazinyl}-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B6077966.png)


![2-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-5-methoxy-N-methyl-N-(4-methylbenzyl)benzamide](/img/structure/B6077980.png)
![2-{[2-(4-isopropylphenyl)-6-methyl-4-quinolinyl]carbonyl}-N-methylhydrazinecarbothioamide](/img/structure/B6077985.png)
![2-(cyclopropylcarbonyl)-7-(4-isopropylbenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6077991.png)
![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide](/img/structure/B6077999.png)
![2-cyclohexyl-N-(2-mercapto-4-oxo-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)acetamide](/img/structure/B6078004.png)
![N,N,N'-triethyl-N'-{[2-(methylsulfonyl)-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}-1,2-ethanediamine](/img/structure/B6078006.png)

![1-(2-{[(2,1,3-benzothiadiazol-5-ylmethyl)(methyl)amino]methyl}phenoxy)-3-(1-piperidinyl)-2-propanol](/img/structure/B6078028.png)
![4-chloro-N-(6-oxo-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)benzamide](/img/structure/B6078046.png)